molecular formula C21H26N2 B5471548 1-benzyl-4-[(2E)-2-methyl-3-phenylprop-2-en-1-yl]piperazine

1-benzyl-4-[(2E)-2-methyl-3-phenylprop-2-en-1-yl]piperazine

Cat. No.: B5471548
M. Wt: 306.4 g/mol
InChI Key: ZOFCWVPRFCGNLK-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-[(2E)-2-methyl-3-phenylprop-2-en-1-yl]piperazine is a synthetic compound belonging to the piperazine family. Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a benzyl group and a substituted phenylprop-2-en-1-yl group, making it structurally unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[(2E)-2-methyl-3-phenylprop-2-en-1-yl]piperazine typically involves the reaction of piperazine with benzyl chloride and a substituted phenylprop-2-en-1-yl halide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[(2E)-2-methyl-3-phenylprop-2-en-1-yl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzyl-4-[(2E)-2-methyl-3-phenylprop-2-en-1-yl]piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(2E)-2-methyl-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, resulting in stimulant or antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

    1-benzylpiperazine (BZP): A central nervous system stimulant with similar structural features but lacking the substituted phenylprop-2-en-1-yl group.

    1-methyl-4-benzylpiperazine (MBZP): Another stimulant with a methyl group instead of the substituted phenylprop-2-en-1-yl group.

    1-(3-chlorophenyl)piperazine (mCPP): A phenylpiperazine derivative with different pharmacological properties.

Uniqueness

1-benzyl-4-[(2E)-2-methyl-3-phenylprop-2-en-1-yl]piperazine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives. Its combination of a benzyl group and a substituted phenylprop-2-en-1-yl group makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-benzyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2/c1-19(16-20-8-4-2-5-9-20)17-22-12-14-23(15-13-22)18-21-10-6-3-7-11-21/h2-11,16H,12-15,17-18H2,1H3/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFCWVPRFCGNLK-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.